molecular formula C32H38N6O3 B3322344 Cinnamyldenafil CAS No. 1446089-83-3

Cinnamyldenafil

Cat. No.: B3322344
CAS No.: 1446089-83-3
M. Wt: 554.7 g/mol
InChI Key: AVULWDXXZCBDIP-UKTHLTGXSA-N
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Description

Cinnamyldenafil is a synthetic analogue of sildenafil, a well-known drug used to treat erectile dysfunction. It has the molecular formula C32H38N6O3 and a molecular weight of 554.7 g/mol. This compound is characterized by its unique structure, which includes a cinnamoyl group attached to the sildenafil backbone .

Scientific Research Applications

Cinnamyldenafil has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the effects of structural modifications on the activity of sildenafil analogues.

    Biology: Research on this compound includes its potential effects on various biological pathways and its interactions with cellular components.

    Medicine: Studies have explored its potential therapeutic applications, particularly in the treatment of erectile dysfunction and related conditions.

    Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes .

Preparation Methods

The synthesis of Cinnamyldenafil involves several steps, starting with the preparation of the sildenafil intermediate. The key synthetic route includes the reaction of sildenafil with cinnamaldehyde under specific conditions to introduce the cinnamoyl group. The reaction conditions typically involve the use of a suitable solvent, such as methanol, and a catalyst to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Cinnamyldenafil undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Cinnamyldenafil involves its interaction with specific molecular targets, primarily phosphodiesterase type 5 (PDE5). By inhibiting PDE5, this compound increases the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle cells and increased blood flow . This mechanism is similar to that of sildenafil, but the presence of the cinnamoyl group may confer additional pharmacological properties .

Comparison with Similar Compounds

Cinnamyldenafil is compared with other similar compounds, such as:

    Sildenafil: The parent compound, known for its use in treating erectile dysfunction.

    Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.

    Tadalafil: A longer-acting PDE5 inhibitor used for similar therapeutic purposes.

This compound is unique due to the presence of the cinnamoyl group, which may enhance its pharmacological profile and provide additional benefits compared to other PDE5 inhibitors .

Properties

IUPAC Name

5-[2-ethoxy-5-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N6O3/c1-4-10-26-29-30(36(3)35-26)32(40)34-31(33-29)25-21-24(14-15-28(25)41-5-2)27(39)22-38-19-17-37(18-20-38)16-9-13-23-11-7-6-8-12-23/h6-9,11-15,21H,4-5,10,16-20,22H2,1-3H3,(H,33,34,40)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVULWDXXZCBDIP-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC=CC5=CC=CC=C5)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C/C=C/C5=CC=CC=C5)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446089-83-3
Record name Cinnamyldenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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